molecular formula C24H29N5O3 B7829564 N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine

N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine

Cat. No.: B7829564
M. Wt: 435.5 g/mol
InChI Key: ACWBQPMHZXGDFX-UHFFFAOYSA-N
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Description

N-pentanoyl-N-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of L-valine, a branched-chain amino acid, and features a biphenyl group with a tetrazole ring, which contributes to its unique chemical properties.

Mechanism of Action

Mode of Action

Valsartan selectively acts on the AT1 receptor subtype, blocking the binding of angiotensin II to the AT1 receptor . This selective antagonism of the AT1 receptor is about 20,000 times greater than that of the AT2 receptor . By inhibiting the action of angiotensin II, Valsartan prevents vasoconstriction and the release of aldosterone .

Biochemical Pathways

The primary biochemical pathway affected by Valsartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Valsartan inhibits the effects of angiotensin II, leading to vasodilation, decreased secretion of vasopressin, reduced production and secretion of aldosterone, and reduction in sodium and water reabsorption .

Pharmacokinetics

The pharmacokinetic properties of Valsartan include its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for Valsartan were not found in the search results, it is generally known that Valsartan is well absorbed after oral administration and undergoes minimal metabolism. It is mainly excreted in the bile. The bioavailability of Valsartan is influenced by factors such as its lipophilicity , which could account for its higher membrane permeability .

Result of Action

The molecular and cellular effects of Valsartan’s action result in lowered blood pressure and reduced proteinuria . It is particularly effective in treating hypertension caused by renal damage, significantly reducing proteinuria in hypertensive patients with diabetes or normal renal function . It also has a renoprotective effect, promoting the excretion of uric acid and sodium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentanoyl-N-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine involves several steps:

    Protection of L-valine: An L-valine

Biological Activity

N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine (CAS Number: 137863-17-3) is a compound that belongs to the class of n-acyl-alpha amino acids. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an angiotensin II receptor antagonist. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and structural variations that influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H31N5O3, with a molecular weight of approximately 449.55 g/mol. The compound features a biphenyl moiety substituted with a tetrazole ring, which is known for enhancing biological activity in various drug candidates.

PropertyValue
Molecular FormulaC25H31N5O3
Molecular Weight449.55 g/mol
CAS Number137863-17-3
AppearancePowder

Research indicates that this compound acts primarily as an angiotensin II receptor antagonist. The tetrazole moiety plays a crucial role in receptor binding and affinity. The compound's structure allows it to effectively inhibit the angiotensin II receptor (AT1), which is significant in the treatment of hypertension and related cardiovascular diseases.

Biological Activity and Efficacy

In vitro studies have demonstrated that this compound exhibits potent antagonistic activity against the AT1 receptor, with an IC50 value reported at approximately 0.06 µM. This level of potency suggests that it could be a viable candidate for further development in antihypertensive therapies.

Case Studies

  • Study on Structural Variations : A study published in 2011 investigated various structural modifications on related compounds and their effects on AT1 receptor affinity. It was found that the presence of the valeric chain and specific substitutions at the amide group enhanced receptor interaction significantly, confirming the importance of structural integrity for biological activity .
  • Comparative Analysis : In another research effort, this compound was compared to other compounds within its class regarding their efficacy as AT1 antagonists. The findings indicated that this compound ranked among the most effective due to its unique molecular configuration .

Properties

IUPAC Name

3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861343
Record name N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943333-68-4, 137862-53-4, 1331908-02-1
Record name N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine

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